Lipophilicity Advantage Over the 4-Methyl Analog
1-(2-Aminoethyl)-4-phenyl-pyrazole exhibits a computed LogP of 1.51, substantially higher than the 0.85 LogP of its direct 4‑methyl analog [1]. This >0.6 log unit increase indicates a 4‑fold greater partitioning into octanol, a key predictor of membrane permeability and CNS penetration potential [2].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.51 |
| Comparator Or Baseline | 1-(2-Aminoethyl)-4-methyl-pyrazole (CAS 1006458-47-4): LogP = 0.85 |
| Quantified Difference | ΔLogP = +0.66 |
| Conditions | In silico prediction (consistent calculation method across sources) |
Why This Matters
Higher lipophilicity can translate to improved passive membrane permeability and a distinct biodistribution profile, making this compound a preferred starting point for medicinal chemistry campaigns targeting intracellular or CNS-localized receptors.
- [1] Guidechem. 2-(4-methyl-1H-pyrazol-1-yl)ethanamine. Accessed April 2026. Available from: https://china.guidechem.com/cas/1006458-47-4.html View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
